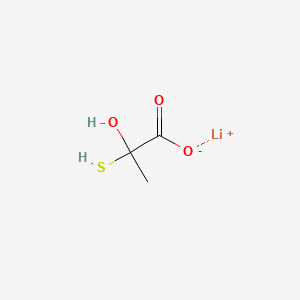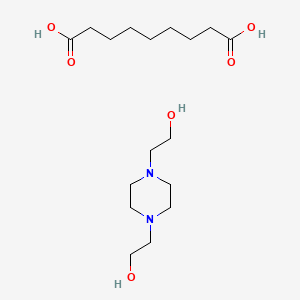
Einecs 301-857-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azelaic acid, compound with piperazine-1,4-diethanol, involves the reaction of azelaic acid with piperazine-1,4-diethanol under controlled conditions. The reaction typically requires a solvent, such as ethanol or methanol, and is conducted at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent concentration, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Azelaic acid, compound with piperazine-1,4-diethanol, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Azelaic acid, compound with piperazine-1,4-diethanol, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating skin conditions such as acne and rosacea.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials .
Mechanism of Action
The mechanism of action of azelaic acid, compound with piperazine-1,4-diethanol, involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in the synthesis of microbial cell walls, leading to antimicrobial effects. Additionally, it can modulate inflammatory pathways, reducing inflammation and promoting skin health .
Comparison with Similar Compounds
Similar Compounds
Azelaic Acid: A dicarboxylic acid with similar antimicrobial and anti-inflammatory properties.
Piperazine: A heterocyclic compound used in various pharmaceutical applications.
Diethanolamine: An organic compound used in the synthesis of surfactants and other chemicals
Uniqueness
Azelaic acid, compound with piperazine-1,4-diethanol, is unique due to its combined properties derived from both azelaic acid and piperazine-1,4-diethanol. This combination enhances its effectiveness in various applications, making it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
94086-68-7 |
|---|---|
Molecular Formula |
C17H34N2O6 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C8H18N2O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;11-7-5-9-1-2-10(4-3-9)6-8-12/h1-7H2,(H,10,11)(H,12,13);11-12H,1-8H2 |
InChI Key |
HEKPIWDFFDIPBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CCO.C(CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


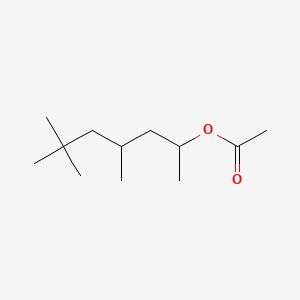
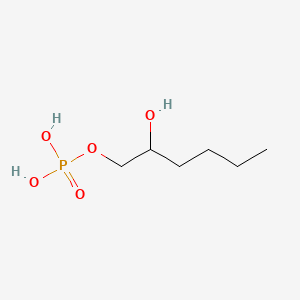
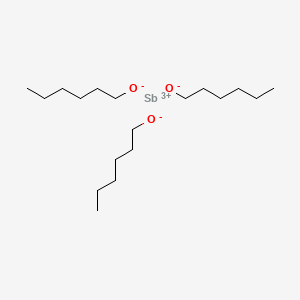

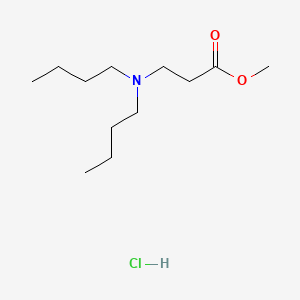
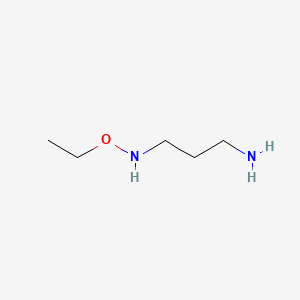
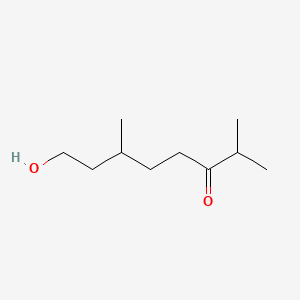
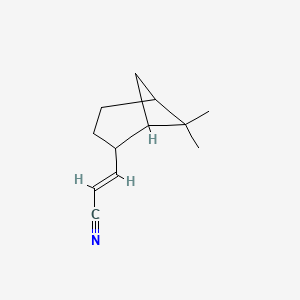
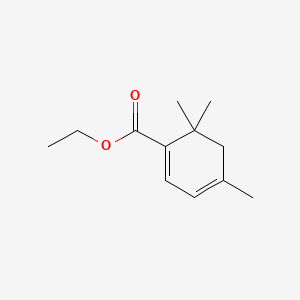
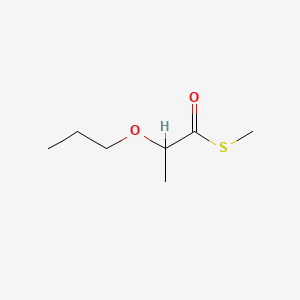
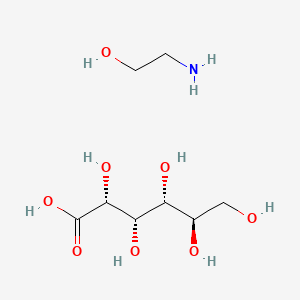
![Coceth-25 [INCI]](/img/structure/B12664055.png)
